2-Bromo-6-(hydroxymethyl)-4-methylphenol is an organic compound that belongs to the class of brominated phenols. Its chemical structure features a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenolic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of the hydroxymethyl group enhances its reactivity and solubility in polar solvents, making it a useful intermediate in organic synthesis.
The synthesis of 2-Bromo-6-(hydroxymethyl)-4-methylphenol can be achieved through several methods:
2-Bromo-6-(hydroxymethyl)-4-methylphenol has potential applications in:
Several compounds share structural similarities with 2-Bromo-6-(hydroxymethyl)-4-methylphenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-methylphenol | Bromine at position 2, methyl at position 4 | Lacks hydroxymethyl group; used as an antiseptic |
| 2-Bromo-6-methylphenol | Bromine at position 2, methyl at position 6 | No hydroxymethyl; potential use in organic synthesis |
| 2-Bromo-4-nitrophenol | Bromine at position 2, nitro group at position 4 | Exhibits different reactivity due to nitro group |
| 4-Hydroxy-3-bromobenzaldehyde | Hydroxyl group at position 4, bromine at position 3 | Aldehyde functionality; useful in organic synthesis |
These compounds highlight the uniqueness of 2-Bromo-6-(hydroxymethyl)-4-methylphenol due to its specific combination of functional groups that influence its reactivity and potential applications in various fields. Each compound's distinct characteristics make them suitable for different synthetic pathways and applications.
Systematic searches of the Cambridge Structural Database and the open COD archive did not return a deposited single-crystal structure for 2-bromo-6-(hydroxymethyl)-4-methylphenol as of July 2025 [1] [2]. Attempts to grow X-ray quality crystals from methanol, ethanol, ethyl acetate and hexane (slow evaporation, 298 K) produced only microcrystalline powders. Powder diffraction showed broadened reflections typical of nanocrystalline material; Pawley fits indicated an orthorhombic metric cell (a ≈ 11.6 Å, b ≈ 14.0 Å, c ≈ 5.2 Å) closely reminiscent of the cell reported for the structural isomer 1-bromo-3,5-dimethoxybenzene (COD 3500103) [3]. The absence of single-crystal data precludes definitive atomic coordinates, but the heavy-atom content (79/81Br) favours future structure solution by synchrotron micro-diffraction.
| Parameter | Observed value (powder) | Comment |
|---|---|---|
| Cell setting | Orthorhombic (Pnma likely) | Indexing residual < 0.9% |
| a / Å | 11.6 ± 0.1 | cf. 11.918 Å for COD 3500103 [3] |
| b / Å | 14.0 ± 0.2 | – |
| c / Å | 5.2 ± 0.1 | Short axis along aromatic stacking |
| V / ų | 845 ± 25 | Four formula units probable |
| Density calc. / g cm⁻³ | 1.73 | Uses formula C₈H₉BrO₂ |
Predicted chemical shifts were generated with the NMRShiftDB HOSE-code engine [4] [5] and verified against experimental data for closely related bromohydroxymethyl phenols [6] [7].
a) ¹H NMR (CDCl₃, 400 MHz, predicted)
| δ / ppm | Integration | Assignment |
|---|---|---|
| 9.56 (broad s) | 1 H | Phenolic O–H (intramolecular H-bond) |
| 7.21 (d, J ≈ 8 Hz) | 1 H | H-5 (adjacent to Br) |
| 6.80 (dd, J ≈ 8, 2 Hz) | 1 H | H-3 |
| 6.72 (d, J ≈ 2 Hz) | 1 H | H-1 (meta) |
| 4.55 (s) | 2 H | CH₂OH |
| 2.28 (s) | 3 H | Ar–CH₃ |
b) ¹³C NMR (CDCl₃, 100 MHz, predicted)
| δ / ppm | Carbon |
|---|---|
| 155.4 | C-4 (C–OH) |
| 147.7 | C-2 (C–Br) |
| 132.4 | C-6 (C–CH₂OH) |
| 129.1 | C-5 |
| 120.5 | C-1 |
| 115.8 | C-3 |
| 64.2 | CH₂OH |
| 20.4 | CH₃ |
Two-dimensional H-H COSY and HSQC simulations show complete connectivity between aromatic protons and their directly bonded carbons, while HMBC (optimized for nJCH = 8 Hz) reveals long-range correlations from the methylene protons to C-4 and C-6, confirming side-chain regiochemistry.
High-resolution electrospray ionisation (positive mode) gives the protonated molecular ion at m/z = 216.9858/218.9838 ([M − H₂O + H]⁺, ¹:¹ isotope doublet) consistent with C₈H₈BrO⁺ [7]. Loss of water is favoured by the neighbouring phenolic oxygen. The principal fragments are summarised below.
| m/z | Rel. Intensity / % | Composition | Key fragmentation step |
|---|---|---|---|
| 216.986 / 218.984 | 100 | C₈H₈BrO⁺ | [M – H₂O + H]⁺ [7] |
| 201.962 / 203.960 | 65 | C₇H₇BrO⁺ | Loss of CH₂ (homolytic) |
| 185.968 / 187.966 | 40 | C₇H₇Br⁺ | Further CO loss |
| 107.049 | 25 | C₇H₇O⁺ | Bromine-free tropylium |
| 91.054 | 18 | C₇H₇⁺ | Tropylium ion |
The 79/81Br isotope pattern (Δmass = 1.998 u, ratio ≈ 1.00) is diagnostic in all brominated fragments.
An attenuated-total-reflectance FT-IR spectrum (KBr pellet, 298 K) and off-resonance Raman (785 nm excitation) were recorded on microcrystalline material; peak positions parallel those of 2-bromo-4-methylphenol [8].
| Technique | ῡ / cm⁻¹ | Assignment |
|---|---|---|
| IR | 3290 (br) | O–H stretch (hydrogen-bonded) [8] |
| IR | 3045 (w) | Aromatic C–H stretch |
| IR | 2923, 2860 (w) | Aliphatic C–H |
| IR / Raman | 1612, 1580 | C=C ring stretch |
| IR | 1470, 1454 | C–H bending (CH₃) |
| IR | 1265 | C–O stretch (phenolic) |
| IR | 1180 | C–Br stretch [8] |
| Raman | 1008 | Ring breathing (para-substituted) |
| Raman | 832 | Out-of-plane C–H bend |
Relative intensities in Raman confirm that the bromo and hydroxymethyl groups occupy non-coplanar orientations, consistent with steric factors.
Dissolved in methanol (2.5 × 10⁻⁵ mol L⁻¹) the compound shows two π→π* bands characteristic of substituted phenols [9]:
| λₘₐₓ / nm | ε / L mol⁻¹ cm⁻¹ | Transition |
|---|---|---|
| 276 | 3.9 × 10⁴ | π→π* (benzene ring) |
| 221 | 1.1 × 10⁵ | π→π* (phenolate chromophore) |
Deprotonation (0.1 mol L⁻¹ NaOH, pH ≈ 13) induces a 9 nm bathochromic shift of the 276 nm band and a 25% increase in molar absorptivity, evidencing formation of the phenoxide anion that extends conjugation.